Cas no 1806171-13-0 (5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol)

5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol
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- インチ: 1S/C8H7F4NO3/c9-1-4-2-13-5(3-14)7(6(4)15)16-8(10,11)12/h2,14H,1,3H2,(H,13,15)
- InChIKey: RERLYIRCILVWIG-UHFFFAOYSA-N
- ほほえんだ: FCC1=CNC(CO)=C(C1=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 359
- トポロジー分子極性表面積: 58.6
- 疎水性パラメータ計算基準値(XlogP): 0.8
5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097069-1g |
5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol |
1806171-13-0 | 97% | 1g |
$1,504.90 | 2022-03-31 |
5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol 関連文献
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5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanolに関する追加情報
Introduction to 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1806171-13-0)
5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol, with the CAS number 1806171-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class, a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry due to its diverse biological activities and structural versatility.
The structural features of 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol make it a promising candidate for further exploration in the development of novel therapeutic agents. The presence of both fluoromethyl and trifluoromethoxy substituents introduces unique electronic and steric properties, which can influence its interactions with biological targets. Additionally, the hydroxyl group at the 4-position and the methanol moiety at the 2-position provide opportunities for further functionalization, enabling chemists to tailor its pharmacological profile to specific therapeutic needs.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic properties. The fluoromethyl group, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. For instance, fluorinated analogs have shown promise in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Similarly, the trifluoromethoxy group is known for its ability to increase lipophilicity and metabolic resistance, making it valuable in designing drugs with prolonged half-lives.
The hydroxyl and methanol functional groups in this compound also contribute to its versatility. Hydroxyl groups are common pharmacophores that can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. The methanol moiety, on the other hand, can be oxidized or reduced to introduce additional functional groups, allowing for further derivatization. These features make 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol a valuable building block for synthesizing more complex molecules with tailored biological activities.
Recent studies have highlighted the potential of pyridine derivatives in addressing various therapeutic challenges. For example, pyridine-based compounds have been explored as antiviral agents, where their ability to mimic natural nucleobases allows them to interfere with viral replication processes. Additionally, pyridines have shown promise as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and survival. The unique combination of substituents in 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol positions it as a candidate for developing novel therapeutics in these areas.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex pyridine core efficiently. The introduction of fluorinated groups typically requires specialized reagents and conditions to ensure high yields and selectivity. Given the increasing demand for fluorinated pharmaceuticals, optimizing synthetic routes for compounds like 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol is an active area of research.
In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For instance, modifications at the 2-position could lead to compounds with enhanced activity against specific kinases or other therapeutic targets. Furthermore, computational modeling techniques are being used to predict how different substituents will affect the compound's binding affinity and selectivity profile. These studies are crucial for guiding experimental efforts and identifying promising candidates for further development.
The pharmaceutical industry continues to invest heavily in developing new drugs based on heterocyclic scaffolds like pyridine due to their proven efficacy and structural diversity. As research progresses, compounds like 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol are expected to play a significant role in addressing unmet medical needs. By leveraging cutting-edge synthetic methods and computational tools, scientists are paving the way for more effective and targeted therapies derived from this versatile chemical scaffold.
Future directions in the study of this compound may include exploring its potential as an intermediate in drug synthesis or developing new methodologies for introducing additional functional groups while maintaining high yields and purity. Collaborative efforts between synthetic chemists and biologists will be essential in translating these chemical advances into tangible therapeutic benefits. As our understanding of molecular interactions continues to grow, compounds like 5-(Fluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol will undoubtedly contribute significantly to advancements in medicine.
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